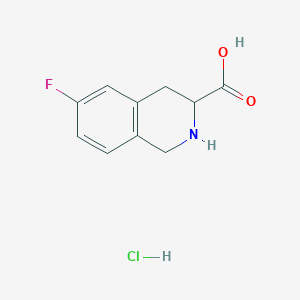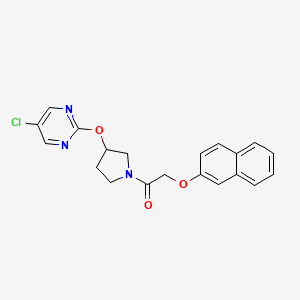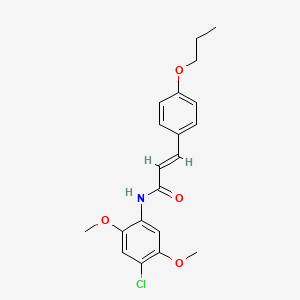
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide, also known as ABT-418, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cholinergic agonists and has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs).
Mécanisme D'action
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide acts as a selective agonist for the α4β2 subtype of nAChRs. This compound binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This activation of the nAChRs leads to an increase in cognitive function, memory enhancement, and reduction of symptoms in neurological disorders.
Biochemical and Physiological Effects:
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been shown to have a positive effect on cognitive function and memory enhancement in animal models. This compound has also been shown to reduce the symptoms of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide has also been studied for its potential use in smoking cessation therapy due to its ability to activate nAChRs.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide has several advantages in lab experiments, including its high affinity for nAChRs, its ability to improve cognitive function and memory, and its potential therapeutic applications in neurological disorders. However, this compound also has some limitations, including its low solubility in water and its limited bioavailability.
Orientations Futures
There are several future directions for the study of (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another direction is the study of the potential use of (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide in other neurological disorders such as multiple sclerosis and amyotrophic lateral sclerosis. Additionally, the potential use of (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide in combination with other drugs for the treatment of neurological disorders should be explored. Finally, the development of more potent and selective agonists for nAChRs is an important future direction for the study of (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide.
Méthodes De Synthèse
The synthesis of (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-propoxybenzylamine in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acryloyl chloride in the presence of triethylamine to yield (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide. The overall yield of this synthesis method is approximately 30%.
Applications De Recherche Scientifique
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to improve cognitive function, enhance memory, and reduce the symptoms of these disorders. (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide has also been studied for its potential use in smoking cessation therapy due to its high affinity for nAChRs.
Propriétés
IUPAC Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-4-11-26-15-8-5-14(6-9-15)7-10-20(23)22-17-13-18(24-2)16(21)12-19(17)25-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJTVFCYUWWRQJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[[(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2789935.png)
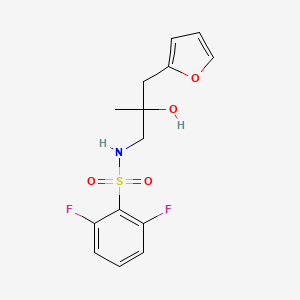
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2789938.png)
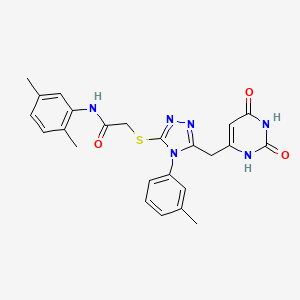
![1-(4-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789940.png)
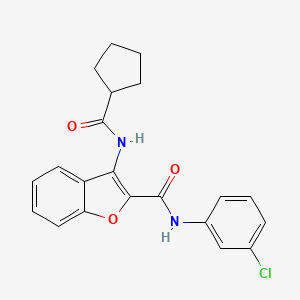
![(1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2789943.png)
![Tert-butyl 2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]benzoate](/img/structure/B2789944.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2789945.png)

